Cas no 5280-20-6 (5-nitrothiophene-2-carbaldehyde N-(3-methylphenyl)thiosemicarbazone)

5-nitrothiophene-2-carbaldehyde N-(3-methylphenyl)thiosemicarbazone structure
5280-20-6 structure
Nome del prodotto:5-nitrothiophene-2-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
Numero CAS:5280-20-6
MF:C13H12N4O2S2
MW:320.389979362488
CID:1578796
PubChem ID:5331702

5-nitrothiophene-2-carbaldehyde N-(3-methylphenyl)thiosemicarbazone Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-nitrothiophene-2-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
    • (2E)-N-(3-Methylphenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazinecarbothioamide
    • hydrazinecarbothioamide, N-(3-methylphenyl)-2-[(5-nitro-2-thienyl)methylene]-, (2E)-
    • 1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea
    • AN-329/40196601
    • 1-(3-methylphenyl)-3-[(5-nitro-2-thiophenyl)methylideneamino]thiourea
    • SMR000175434
    • STK059418
    • 1-(3-methylphenyl)-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea
    • (2E)-N-(3-methylphenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinecarbothioamide
    • MLS000553380
    • AKOS000483260
    • 1-(3-METHYLPHENYL)-3-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]THIOUREA
    • BDBM79985
    • 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
    • cid_693266
    • CHEMBL1993788
    • 1-(m-tolyl)-3-[(5-nitro-2-thienyl)methyleneamino]thiourea
    • 5280-20-6
    • AB00078936-01
    • Inchi: InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+
    • Chiave InChI: LDIYKAIBQSIQBY-RIYZIHGNSA-N
    • Sorrisi: CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 320.04036
  • Massa monoisotopica: 320.040167
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 414
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 143
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.41
  • Punto di ebollizione: 475.8°C at 760 mmHg
  • Punto di infiammabilità: 241.5°C
  • Indice di rifrazione: 1.694
  • PSA: 79.56
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd